molecular formula C28H25N3O4S B2866882 N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866729-78-4

N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2866882
CAS No.: 866729-78-4
M. Wt: 499.59
InChI Key: IVTQTVYPYHACNV-UHFFFAOYSA-N
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Description

The compound N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide belongs to a class of chromeno[2,3-d]pyrimidine derivatives functionalized with sulfanyl acetamide side chains. Key structural features include:

  • A chromeno[2,3-d]pyrimidine core, which provides a rigid heterocyclic framework.
  • 7-Methyl and 2-(4-methoxyphenyl) substituents on the pyrimidine ring, enhancing steric and electronic properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-17-8-13-23-19(14-17)15-21-27(35-23)30-26(18-9-11-20(33-2)12-10-18)31-28(21)36-16-25(32)29-22-6-4-5-7-24(22)34-3/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTQTVYPYHACNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s activity and physicochemical properties can be inferred by comparing substituent variations in related molecules:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes References
Target Compound 2-(4-Methoxyphenyl), 7-methyl, N-(2-methoxyphenyl) ~480 (estimated) Hypothesized antimicrobial or hypoglycemic
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo...acetamide 4-Chloro, 5-methyl, 3-(4-methylphenyl) Structural analog with halogen substituent
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno...acetamide 9-Methyl, 2-(4-methylphenyl), N-(2-chlorophenyl) 488.0 Higher lipophilicity (XLogP3: 6.8)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-Aminophenyl sulfanyl, N-(4-methoxyphenyl) Antimicrobial activity (amide moiety critical)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-Nitrophenyl, dioxothiazolidine 430.2 Hypoglycemic activity (in vivo studies in mice)
Key Observations:

Substituent Impact on Activity: Methoxy groups (electron-donating) in the target compound may improve solubility compared to chloro (electron-withdrawing) or methyl groups in analogs . The chromeno-pyrimidine core is conserved across analogs, suggesting its role in target binding (e.g., kinase or enzyme inhibition). Sulfanyl acetamide moieties enhance hydrogen-bonding capacity, critical for antimicrobial activity .

Pharmacokinetic Properties: The target compound’s estimated molecular weight (~480 g/mol) aligns with ’s analog (488.0 g/mol), suggesting similar bioavailability challenges due to high lipophilicity (XLogP3 ~6–7) . Nitro groups () or amino groups () may alter metabolic stability compared to methoxy substituents.

Example Pathway for Target Compound (Inferred):

Chromeno-pyrimidine core formation: Condensation of 7-methyl-2-(4-methoxyphenyl)-4-thioxo-3,4-dihydropyrimidine with a bromoacetamide intermediate.

Sulfanyl linkage : Thiol-disulfide exchange or nucleophilic substitution under basic conditions (Cs₂CO₃/DMSO) .

Crystallographic and Validation Data

Key steps include:

  • Hydrogen-bonding networks : Critical for stabilizing the acetamide moiety (observed in ’s analog) .
  • Anisotropic displacement parameters : Used to validate thermal motion in aromatic rings .

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